4'-Apo-beta-carotenal

CAS No.: 5056-12-2

Cat. No.: VC3359386

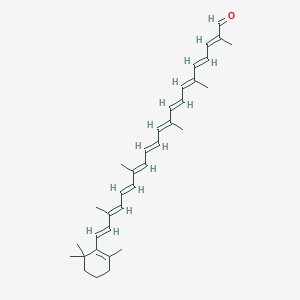

Molecular Formula: C35H46O

Molecular Weight: 482.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5056-12-2 |

|---|---|

| Molecular Formula | C35H46O |

| Molecular Weight | 482.7 g/mol |

| IUPAC Name | (2E,4E,6E,8E,10E,12E,14E,16E,18E,20E)-2,6,10,15,19-pentamethyl-21-(2,6,6-trimethylcyclohexen-1-yl)henicosa-2,4,6,8,10,12,14,16,18,20-decaenal |

| Standard InChI | InChI=1S/C35H46O/c1-28(17-11-19-30(3)20-13-22-32(5)27-36)15-9-10-16-29(2)18-12-21-31(4)24-25-34-33(6)23-14-26-35(34,7)8/h9-13,15-22,24-25,27H,14,23,26H2,1-8H3/b10-9+,17-11+,18-12+,20-13+,25-24+,28-15+,29-16+,30-19+,31-21+,32-22+ |

| Standard InChI Key | FTQSFEZUHZHOAT-BRZOAGJPSA-N |

| Isomeric SMILES | CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/C=O)/C)/C |

| SMILES | CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=O)C)C |

| Canonical SMILES | CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=O)C)C |

Introduction

Chemical Structure and Classification

Molecular Characteristics

4'-Apo-beta-carotenal is classified as an apo carotenoid, specifically a C35 terpenoid compound. It results from the oxidative degradation of the beta,beta-carotene skeleton at the 4'-position. The chemical formula for this compound is C35H46O, with a molecular weight of approximately 502.76 Daltons. As an apocarotenoid, it belongs to a class of compounds that are formed through the cleavage of carotenoids at double bonds other than the central double bond, producing structures known as β-apocarotenals and β-apocarotenones .

The molecular structure of 4'-Apo-beta-carotenal features the characteristic polyene chain of carotenoids, which consists of conjugated double bonds that contribute to its color and antioxidant properties. This conjugated system makes the compound particularly effective at quenching free radicals and reactive oxygen species, explaining its biological significance in reducing oxidative stress.

Formation Mechanisms

The formation of 4'-Apo-beta-carotenal primarily occurs through the eccentric cleavage of β-carotene. In biological systems, this process is facilitated by specific enzymes, particularly β-carotene 9′,10′-oxygenase (BCO2) . BCO2 has been identified as capable of cleaving β-carotene at the 9′,10′ bond, producing β-apo-10′-carotenal with a measured Vmax of 32.2 ± 2.9 pmol β-apo-10′-carotenal per mg protein per hour and a Km of 3.5 ± 1.1 μmol/L β-carotene .

While central cleavage of β-carotene by β-carotene 15,15′-oxygenase (BCO1) is the primary metabolic pathway, producing two molecules of retinal, research suggests that BCO1 can also cleave β-apo-8′-carotenal and β-apo-4′-carotenal, albeit at lower rates (approximately 10% of the rate for β-carotene) . This dual enzymatic system explains the presence of various apocarotenoids, including 4'-Apo-beta-carotenal, in biological tissues.

Occurrence and Detection

Presence in Biological Systems

Studies using mouse models have provided significant insights into the occurrence of apocarotenoids in biological systems. In a study using Bcmo1-deficient mice (lacking the primary β-carotene cleavage enzyme), researchers detected β-apo-12′-carotenal and β-apo-10′-carotenal in both serum and liver tissues . Interestingly, there was a consistent trend for higher levels of these compounds in Bcmo1-deficient mice compared to wild-type mice, suggesting that these compounds either accumulate due to reduced clearance or are formed through alternative pathways, possibly involving BCO2 .

The detection of these compounds in biological tissues provides evidence for the in vivo formation of apocarotenoids, including potentially 4'-Apo-beta-carotenal, through the eccentric cleavage of β-carotene. Additionally, the presence of β-apo-8′-carotenal, β-apo-10′-carotenal, β-apo-12′-carotenal, and β-apo-14′-carotenal in β-carotene feed used in research studies indicates that these compounds may also be directly consumed through the diet .

Analytical Detection Methods

Advanced analytical techniques, particularly HPLC–mass spectrometry, have been developed to quantify apocarotenoids in mouse serum and tissues, as well as in food sources . These methods have enabled researchers to detect various apocarotenoids, including β-apo-10′- and β-apo-12′-carotenals in mouse serum and liver, contributing to our understanding of their distribution and metabolism in biological systems .

In human studies, Ho et al. detected β-apo-8′-carotenal in human plasma after administering an isotopically labeled dose of 14C-β-carotene. The delayed appearance of this compound (3 days after dosing) suggested that β-apocarotenals might be formed in peripheral tissues from dietary β-carotene, rather than being directly absorbed .

Biological Activities and Functions

Antioxidant Properties

4'-Apo-beta-carotenal exhibits significant antioxidant activity, which is a characteristic property of carotenoids. This antioxidant capacity is primarily attributed to its ability to scavenge free radicals and reduce oxidative stress in biological systems. The conjugated double bond system in its structure allows it to neutralize reactive oxygen species, potentially protecting cellular components from oxidative damage.

Comparative studies of antioxidant activities among various carotenoids have provided insights into the relative potency of different compounds. While specific data for 4'-Apo-beta-carotenal is limited in the provided search results, research on related compounds like β-apo-12′-carotenal has shown EC50 values of 4.1747 ± 0.2845 mM in the DPPH assay and 0.2017 ± 0.0101 mM in the ABTS assay . These assays measure the ability of compounds to scavenge specific free radicals, with lower EC50 values indicating higher antioxidant potency.

Table 1: Antioxidant Activity of Selected Carotenoids in DPPH and ABTS Assays

| Rank | DPPH Assay | ABTS Assay | ||

|---|---|---|---|---|

| Compound | EC50 (mM) | Compound | EC50 (mM) | |

| 1 | 2b* | 0.0562 ± 0.0009 | 1d* | 0.0019 ± 1.1E-5 |

| 5 | β-carotene | 0.4216 ± 0.0028 | 2d* | 0.0606 ± 0.0007 |

| 7 | 1d* | 0.5234 ± 0.0286 | β-carotene | 0.0614 ± 0.0002 |

| 11 | β-12′-carotenal | 4.1747 ± 0.2845 | β-12′-carotenal | 0.2017 ± 0.0101 |

*Compounds 1d, 2b, and 2d refer to specific apocarotenals with phenolic end groups studied in the research .

Interactions with Nuclear Receptors

One of the most significant biological functions of β-apocarotenoids, including potentially 4'-Apo-beta-carotenal, is their ability to interact with nuclear receptor signaling pathways . These interactions can influence various physiological processes, including gene expression, cell differentiation, and inflammatory responses.

Research has shown that certain β-apocarotenoids can modulate the activity of nuclear receptors such as the retinoid X receptor (RXR) and retinoic acid receptor (RAR). For example, β-apo-14′-carotenal has been demonstrated to inhibit peroxisome proliferator-activated receptor signaling and promote inflammation in both cell cultures and mice through a mechanism involving RXR .

Metabolic Transformations

Conversion to Bioactive Metabolites

It has been proposed that β-apocarotenals formed by eccentric cleavage could be converted to corresponding β-apocarotenoic acids and subsequently to all-trans-retinoic acid, similar to the β-oxidation of fatty acids . This metabolic pathway would potentially allow apocarotenoids like 4'-Apo-beta-carotenal to serve as precursors for bioactive retinoids, which are critical regulators of numerous biological processes.

Biological Effects of Metabolites

Several metabolites of β-carotene, including β-apocarotenoic acids, have demonstrated significant biological activities. For instance, β-apo-14′-carotenoic acid has been found to stimulate the differentiation of U937 leukemia cells, while β-apo-12′-carotenoic acid has shown the ability to inhibit the proliferation of HL-60 cells . Additionally, both of these β-apocarotenoic acids have been effective in inhibiting the growth of breast cancer cells, suggesting potential anticancer properties .

Comparative Analysis with Related Compounds

Structural Relationships with Other Carotenoids

4'-Apo-beta-carotenal shares structural similarities with several other carotenoid compounds. These include β-carotene (the parent compound), as well as other apocarotenoids like β-apo-8′-carotenal, β-apo-10′-carotenal, and β-apo-12′-carotenal. The primary differences among these compounds lie in the position of the oxidative cleavage in the β-carotene skeleton, which results in varying chain lengths and potentially different biological activities.

Table 2: Comparison of 4'-Apo-beta-carotenal with Related Compounds

| Compound | Chemical Formula | Key Structural Features | Notable Properties |

|---|---|---|---|

| 4'-Apo-beta-carotenal | C35H46O | Cleaved at 4'-position of β-carotene | Antioxidant activity; potential interaction with nuclear receptors |

| β-Carotene | C40H56 | Precursor to many apo carotenoids | Rich source of vitamin A; potent antioxidant |

| β-Apo-8′-carotenal | Various | Cleaved at 8'-position of β-carotene | Detected in human plasma after β-carotene consumption |

| β-Apo-12′-carotenal | Various | Cleaved at 12'-position of β-carotene | Detected in mouse serum and liver; antioxidant properties |

Functional Differences

The different structural characteristics of apocarotenoids result in varying biological activities. For example, in the DPPH and ABTS radical scavenging assays, β-apo-12′-carotenal showed different EC50 values compared to β-carotene and other modified carotenoids, indicating differences in their antioxidant potencies .

Additionally, different apocarotenoids have shown varying effects on nuclear receptor signaling. While β-apo-13-carotenone antagonizes RXRα activation, β-apo-14′-carotenal inhibits peroxisome proliferator-activated receptor signaling . These functional differences highlight the importance of the specific structural features of each apocarotenoid in determining its biological effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume